![molecular formula C7H13NO2 B13997033 5-(Hydroxymethyl)-4,4-dimethylpyrrolidin-2-one CAS No. 194421-58-4](/img/structure/B13997033.png)
5-(Hydroxymethyl)-4,4-dimethylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Hydroxymethyl)-4,4-dimethylpyrrolidin-2-one is an organic compound with a unique structure that includes a pyrrolidinone ring substituted with a hydroxymethyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-4,4-dimethylpyrrolidin-2-one typically involves the reaction of 4,4-dimethylpyrrolidin-2-one with formaldehyde under basic conditions. The reaction proceeds via the formation of an intermediate, which is then converted to the final product through a series of steps involving nucleophilic addition and subsequent dehydration.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as metal oxides or zeolites can be used to enhance the reaction rate and selectivity. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)-4,4-dimethylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a hydroxylamine derivative.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Hydroxylamine derivatives.
Substitution: Various substituted pyrrolidinone derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Hydroxymethyl)-4,4-dimethylpyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)-4,4-dimethylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the pyrrolidinone ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)furfural: A compound with a similar hydroxymethyl group but a different ring structure.
5-(Chloromethyl)furfural: A halogenated analog with similar reactivity.
5-(Ethoxymethyl)furfural: An ether derivative with different solubility properties.
Uniqueness
5-(Hydroxymethyl)-4,4-dimethylpyrrolidin-2-one is unique due to its combination of a pyrrolidinone ring and a hydroxymethyl group, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.
Biological Activity
5-(Hydroxymethyl)-4,4-dimethylpyrrolidin-2-one (HDMP) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by a pyrrolidine ring with hydroxymethyl and dimethyl substituents. Its molecular formula is C7H13NO2, and it has been noted for its unique reactivity due to the presence of the hydroxymethyl group, which can participate in hydrogen bonding interactions with various biological targets.
The biological activity of HDMP is primarily attributed to its interaction with specific enzymes and receptors. The hydroxymethyl group enhances its ability to form hydrogen bonds, potentially inhibiting enzyme activity and affecting various biochemical pathways. This mechanism makes HDMP a valuable compound for studying enzyme mechanisms and developing therapeutic agents.
Anticancer Activity
Research has shown that derivatives of pyrrolidinones, including HDMP, exhibit promising anticancer properties. A study focused on 5-oxopyrrolidine derivatives indicated that certain structural modifications significantly enhanced their anticancer activity against A549 lung adenocarcinoma cells. The following table summarizes the anticancer activity of various derivatives:
Compound | Structure Modification | A549 Cell Viability (%) | Cytotoxicity on HSAEC1-KT Cells (%) |
---|---|---|---|
1 | None | 78-86 | Not tested |
6 | 4-Chlorophenyl | 64 | Increased cytotoxicity |
8 | 4-Dimethylaminophenyl | Significant reduction | Not specified |
20 | Bis hydrazone | Highest activity | Low cytotoxicity |
These findings suggest that specific modifications can enhance the anticancer efficacy while minimizing toxicity to non-cancerous cells .
Antimicrobial Activity
HDMP and its derivatives have also been evaluated for antimicrobial properties. In vitro studies demonstrated effectiveness against multidrug-resistant strains of Staphylococcus aureus and other pathogens. The following table outlines the antimicrobial activity against selected pathogens:
Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
21 | Staphylococcus aureus (MRSA) | Noted for selectivity against resistant strains |
22 | Klebsiella pneumoniae | Effective against carbapenem-resistant strains |
These results highlight the potential of HDMP as a scaffold for developing new antimicrobial agents targeting resistant bacteria .
Case Studies
Case Study 1: Anticancer Activity Assessment
In a controlled study, various HDMP derivatives were tested against A549 cells using an MTT assay. Compounds were administered at a concentration of 100 µM for 24 hours. The results indicated that compounds with specific structural features exhibited enhanced cytotoxic effects compared to standard chemotherapeutics like cisplatin .
Case Study 2: Antimicrobial Efficacy
A separate investigation assessed the antimicrobial efficacy of HDMP derivatives against clinically relevant pathogens. The study utilized standard broth microdilution methods to determine MIC values, revealing that certain modifications significantly improved activity against resistant strains .
Properties
CAS No. |
194421-58-4 |
---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
5-(hydroxymethyl)-4,4-dimethylpyrrolidin-2-one |
InChI |
InChI=1S/C7H13NO2/c1-7(2)3-6(10)8-5(7)4-9/h5,9H,3-4H2,1-2H3,(H,8,10) |
InChI Key |
LDGQOXDKXIZTGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)NC1CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.